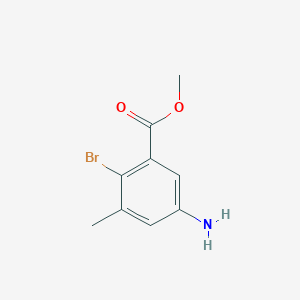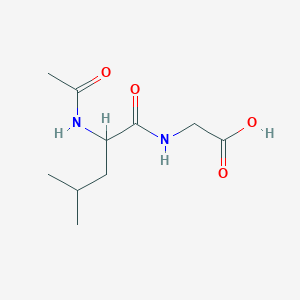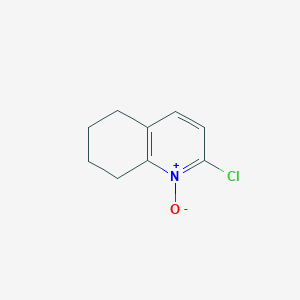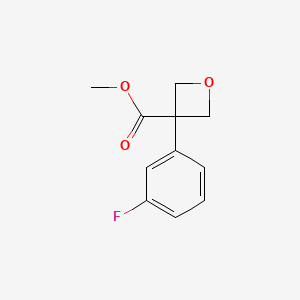![molecular formula C11H20ClNO2 B12099300 Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12099300.png)
Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is a bicyclic compound featuring a unique structure that makes it of interest in various fields of scientific research. This compound is characterized by its bicyclo[2.2.2]octane core, which provides a rigid framework that can influence its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable bicyclic precursor, such as tropinone.
Reduction: The ketone group in tropinone is reduced to form the corresponding alcohol.
Amination: The alcohol is then converted to an amine through a series of steps involving protection and deprotection of functional groups.
Esterification: The carboxylic acid group is esterified to form the ethyl ester.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reduction: Using catalytic hydrogenation for the reduction step.
Continuous flow processes: To improve efficiency and yield.
Automated purification: Techniques such as crystallization or chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Conversion to alcohols or amines.
Substitution: Formation of substituted amines or esters.
Aplicaciones Científicas De Investigación
Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular function.
Comparación Con Compuestos Similares
Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride can be compared with other similar compounds, such as:
Tropane Alkaloids: These compounds share a similar bicyclic structure but differ in functional groups and biological activity.
Azabicyclo Compounds: These include various derivatives with different substituents, affecting their chemical and biological properties.
List of Similar Compounds
Tropinone: A precursor in the synthesis of tropane alkaloids.
Cocaine: A well-known tropane alkaloid with stimulant properties.
Scopolamine: Another tropane alkaloid used for its anticholinergic effects.
Ethyl (2R,3R)-3-aminobicyclo[22
Propiedades
Fórmula molecular |
C11H20ClNO2 |
|---|---|
Peso molecular |
233.73 g/mol |
Nombre IUPAC |
ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)9-7-3-5-8(6-4-7)10(9)12;/h7-10H,2-6,12H2,1H3;1H/t7?,8?,9-,10-;/m1./s1 |
Clave InChI |
CFRFVTFZTABHIF-FJEDJHNJSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1[C@@H](C2CCC1CC2)N.Cl |
SMILES canónico |
CCOC(=O)C1C2CCC(C1N)CC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![sodium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12099230.png)



![2-[2-(4-Amino-4-carboxy-butyrylamino)-2-(carboxymethyl-carbamoyl)-ethylsulfanyl]-succinic acid](/img/structure/B12099262.png)




![Methyl, [4-(methoxycarbonyl)phenyl]-](/img/structure/B12099297.png)

